molecular formula C3H2F5I B1581515 1,1,1,2,2-Pentafluoro-3-iodopropane CAS No. 354-69-8

1,1,1,2,2-Pentafluoro-3-iodopropane

Cat. No.: B1581515
CAS No.: 354-69-8
M. Wt: 259.94 g/mol
InChI Key: HENALDZJQYAUBN-UHFFFAOYSA-N
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Description

1,1,1,2,2-Pentafluoro-3-iodopropane is a fluorinated organic compound with the molecular formula C3H2F5I. It is a colorless liquid with a boiling point of -7°C and a molecular weight of 310.07 g/mol . This compound is notable for its unique combination of physical and chemical properties, making it valuable in various scientific and industrial applications.

Preparation Methods

1,1,1,2,2-Pentafluoro-3-iodopropane can be synthesized through several methods. One common synthetic route involves the reaction of 1,1,1,2,2-pentafluoropropane with iodine under specific conditions. The reaction typically requires a catalyst and is conducted at elevated temperatures to ensure the complete conversion of the starting materials .

Industrial production methods often involve the use of specialized equipment to handle the highly reactive nature of the compound. The process may include steps such as distillation and purification to obtain the desired purity level of this compound .

Chemical Reactions Analysis

1,1,1,2,2-Pentafluoro-3-iodopropane undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, the substitution of iodine with chlorine would yield 1,1,1,2,2-pentafluoro-3-chloropropane .

Scientific Research Applications

Characteristics of 1,1,1,2,2-Pentafluoro-3-iodopropane

  • Molecular Formula : C₃H₂F₅I
  • Molecular Weight : 309.95 g/mol
  • Physical State : Colorless liquid with a pungent odor
  • Boiling Point : Approximately 70.5 °C
  • Density : 2.038 g/cm³ at 25 °C
  • Solubility : Soluble in organic solvents like ethanol and chloroform; insoluble in water.

Pharmaceutical Applications

This compound is extensively used in the pharmaceutical industry for:

  • Synthesis of Fluorinated Compounds : The compound acts as a reagent for introducing fluorine into drug molecules. Fluorination can enhance bioactivity and metabolic stability of pharmaceuticals. For example:
    • Antiviral Agents : The incorporation of fluorine can improve the efficacy of antiviral drugs.
    • Radiopharmaceuticals : It serves as a building block in the synthesis of radiopharmaceuticals used in imaging and therapy.

Agrochemical Applications

The compound plays a crucial role in agrochemicals:

  • Production of Herbicides and Insecticides : It is involved in synthesizing fluorinated agrochemicals that exhibit high biological activity against pests and weeds. Notable examples include:
    • Fluorinated Herbicides : These compounds often show improved selectivity and potency.
    • Insecticides : Enhanced efficacy against target insect species.

Electronics Applications

In the electronics sector, this compound is utilized for:

  • Dielectric Fluids : Its low dielectric constant and high chemical stability make it suitable for use in capacitors and transformers. This application is critical for ensuring efficient performance in electronic devices.

Emerging Applications

Recent research indicates potential applications in:

  • Material Science : Its properties can be leveraged in the development of new materials with enhanced performance characteristics.
  • Environmental Chemistry : Investigations into its role as a solvent or reactant in environmentally friendly processes are ongoing.

Safety Measures

Due to its hazardous nature, strict safety measures are essential when handling this compound:

  • Personal Protective Equipment (PPE) : Gloves, goggles, and lab coats should be worn to prevent skin and eye contact.
  • Ventilation : Work should be conducted in well-ventilated areas or fume hoods to avoid inhalation of vapors.
  • Storage Conditions : The compound should be stored in a cool, dry place away from ignition sources.

Mechanism of Action

The mechanism of action of 1,1,1,2,2-pentafluoro-3-iodopropane involves its ability to undergo various chemical reactions due to the presence of both fluorine and iodine atoms. These atoms confer unique reactivity to the compound, allowing it to participate in substitution, reduction, and radical addition reactions. The molecular targets and pathways involved depend on the specific application and the nature of the reaction .

Comparison with Similar Compounds

1,1,1,2,2-Pentafluoro-3-iodopropane can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its ability to undergo a wide range of chemical reactions due to the presence of both fluorine and iodine atoms, making it a valuable compound in various scientific and industrial applications.

Biological Activity

1,1,1,2,2-Pentafluoro-3-iodopropane (CAS Number: 354-69-8) is a fluorinated organic compound with notable applications in organic synthesis and potential biological activities. Its unique structure, characterized by five fluorine atoms and one iodine atom, enhances its reactivity and interaction with biological systems. This article reviews the biological activity of this compound based on recent research findings and case studies.

  • Molecular Formula : C₃H₂F₅I
  • Molecular Weight : 259.95 g/mol
  • Boiling Point : 70–71 °C
  • Solubility : Insoluble in water
  • Refractive Index : 1.373

Mechanism of Biological Activity

The biological activity of this compound can be attributed to its ability to interact with various biomolecules:

  • Enzyme Interactions : The fluorine atoms can form strong hydrogen bonds with amino acid residues in proteins, potentially altering enzyme conformation and activity. This interaction may lead to either inhibition or activation of enzymatic functions depending on the specific context and concentrations used.
  • Cellular Effects : Research indicates that this compound can influence cellular signaling pathways and gene expression. For example, it has been shown to modulate the activity of signaling proteins, which can result in changes in metabolic processes within cells.

Toxicological Profile

A significant aspect of understanding the biological activity of this compound is its toxicity profile:

  • Animal Studies : In a 90-day study involving rats exposed to high concentrations of similar fluorinated compounds (notably 1,1,1,3,3-pentafluoropropane), histopathological evaluations revealed normal organ conditions with some instances of myocarditis at elevated exposure levels. However, the overall potential for toxicity was considered low .
  • Biotransformation : The compound undergoes biotransformation that may lead to the formation of reactive metabolites. Studies have indicated that metabolites such as trifluoropropionic acid could be involved in cardiotoxicity mechanisms .

Case Studies and Research Findings

StudyFocusFindings
Rusch et al. (1999)Histopathological effectsObserved mild myocarditis in rats exposed to high concentrations of related compounds; however, no significant lesions were noted for this compound specifically .
Kawano et al. (1995)Toxicity assessmentFound low mutagenic potential and no teratogenic effects in animal models for related pentafluorinated compounds .
CSIRO PublishingChemical reactivityHighlighted the reactivity of pentafluorinated compounds with lithium tetrahydroaluminate under specific conditions .

Applications in Research and Industry

Due to its unique properties:

  • Organic Synthesis : It serves as an important intermediate for synthesizing fluorinated compounds and pharmaceuticals.
  • Radiolabeling : Its fluorinated nature makes it suitable for developing radiolabeled compounds used in imaging studies.

Q & A

Basic Research Questions

Q. What are the optimal methods for synthesizing 1,1,1,2,2-Pentafluoro-3-iodopropane in a laboratory?

  • Methodological Answer : The compound is typically synthesized via halogen-exchange reactions. For example, fluorinated propanes can undergo iodination using iodine sources (e.g., KI) under catalytic conditions. Patents describe fluorination of chlorinated precursors with HF in the presence of catalysts like Cr/Ni on fluorinated alumina (). Post-synthesis, fractional distillation at 70–71°C (boiling point) is recommended for purification .
  • Key Data :

ParameterValueSource
Boiling Point70–71°C
Purity96% (typical lab-grade)

Q. How can researchers verify the purity and structural integrity of this compound?

  • Methodological Answer :

  • GC-MS : Quantify impurities using a non-polar column (e.g., DB-5) and electron ionization.
  • ¹⁹F NMR : Peaks for CF₃ (δ ≈ -70 ppm) and CF₂ (δ ≈ -110 ppm) groups confirm fluorination .
  • Refractive Index : Validate consistency with literature values (n = 1.3730 at 20°C) .

Advanced Research Questions

Q. What catalytic systems enable hydrodefluorination (HDF) of CF₃CF₂CH₂I, and how do reaction mechanisms differ across conditions?

  • Methodological Answer : Nanoscopic aluminum chlorofluoride (ACF) catalysts activate C–F bonds in fluoropropanes. For CF₃CF₂CH₂I, HDF proceeds via radical or ionic pathways depending on temperature and solvent polarity. Experimental design should include:

  • Catalyst Screening : Compare ACF with transition-metal catalysts (e.g., Pd/C).
  • Isotopic Labeling : Use D₂O to trace H sources in defluorinated products .
    • Data Contradictions :
  • ACF may favor selective mono-defluorination, while Pd/C could promote over-reduction. Replicate conditions from (gas-phase reactions at 200°C) to resolve discrepancies.

Q. How do UV absorption cross-sections inform the atmospheric lifetime and environmental impact of CF₃CF₂CH₂I?

  • Methodological Answer : UV degradation pathways are critical for assessing ozone depletion potential. Use a gas-phase UV spectrometer (170–270 nm range) to measure cross-sections at 298 K, as done for HCFC–225ca (a structural analog) . Apply the Beer–Lambert law:
    σ(λ)=1L[C]ln(I0I)\sigma(\lambda) = \frac{1}{L \cdot [C]} \ln\left(\frac{I_0}{I}\right)

where LL = path length, [C][C] = concentration. Compare results with NASA’s kinetic database .

Q. What role does CF₃CF₂CH₂I play in synthesizing fluorinated polymers or surfactants?

  • Methodological Answer : The iodine substituent facilitates nucleophilic substitution (e.g., with alkoxides or amines) to generate fluorinated intermediates. For example:

  • Step 1 : React with AgF to replace iodine, forming CF₃CF₂CH₂F.
  • Step 2 : Polymerize via telomerization with tetrafluoroethylene ( ).
  • Characterization : Use MALDI-TOF to analyze polymer molecular weight distributions.

Properties

IUPAC Name

1,1,1,2,2-pentafluoro-3-iodopropane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H2F5I/c4-2(5,1-9)3(6,7)8/h1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HENALDZJQYAUBN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C(F)(F)F)(F)F)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H2F5I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5059870
Record name (Perfluoroethyl)methyl iodide
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Molecular Weight

259.94 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

354-69-8
Record name 1,1,1,2,2-Pentafluoro-3-iodopropane
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Record name Propane, 1,1,1,2,2-pentafluoro-3-iodo-
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Record name 354-69-8
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Record name Propane, 1,1,1,2,2-pentafluoro-3-iodo-
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Record name (Perfluoroethyl)methyl iodide
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Record name 1,1,1,2,2-pentafluoro-3-iodopropane
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Record name 2,2,3,3,3-Pentafluoropropyl iodide
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Retrosynthesis Analysis

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Feasible Synthetic Routes

5-Hydroxy pulegone
1,1,1,2,2-Pentafluoro-3-iodopropane
5-Hydroxy pulegone
5-Hydroxy pulegone
1,1,1,2,2-Pentafluoro-3-iodopropane
5-Hydroxy pulegone
1,1,1,2,2-Pentafluoro-3-iodopropane
5-Hydroxy pulegone
5-Hydroxy pulegone
1,1,1,2,2-Pentafluoro-3-iodopropane
5-Hydroxy pulegone
1,1,1,2,2-Pentafluoro-3-iodopropane
5-Hydroxy pulegone
1,1,1,2,2-Pentafluoro-3-iodopropane

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